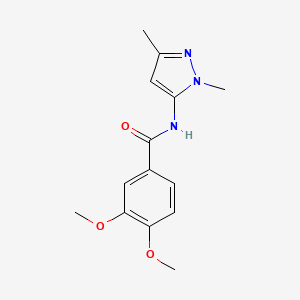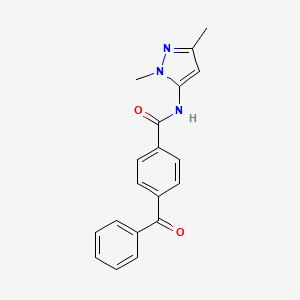
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide (DMPDA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. DMPDA has a wide range of biochemical and physiological effects, and its mechanism of action is still being investigated.
Aplicaciones Científicas De Investigación
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide has been studied for its potential applications in a variety of scientific fields. It has been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. It has also been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide has been studied for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease, as it has been shown to reduce cell death in animal models.
Mecanismo De Acción
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide is still being investigated. It is believed that N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide may act as an antioxidant, as it has been shown to reduce the production of reactive oxygen species in cells.
Biochemical and Physiological Effects
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit the growth of certain types of cancer cells, and reduce cell death in neurological disorders. Additionally, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide has been shown to reduce oxidative stress, reduce the production of pro-inflammatory molecules, and reduce the production of reactive oxygen species in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide in lab experiments include its low cost, its ease of synthesis, and its potential applications in a variety of scientific fields. However, there are some limitations to using N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide in lab experiments. For example, it is not yet fully understood how N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide works, so further research is needed to better understand its mechanism of action. Additionally, the effects of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide on humans have not been fully studied, so further research is needed to better understand its potential risks and benefits.
Direcciones Futuras
There are a variety of potential future directions for the research of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide. For example, further research could be done to better understand its mechanism of action, as well as its potential effects on humans. Additionally, further research could be done to explore its potential applications in other scientific fields, such as its potential to treat neurological disorders. Additionally, further research could be done to explore the potential synergistic effects of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide with other compounds, as well as its potential to be used in combination therapies. Finally, further research could be done to explore the potential for N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide to be used in drug delivery systems, as well as its potential to be used in the development of novel compounds.
Métodos De Síntesis
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide is synthesized through a five-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde and 1,3-dimethyl-1H-pyrazol-5-amine to form an intermediate, N-(3,4-dimethoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine. The second step involves the reaction of the intermediate with N-chlorosuccinimide in dichloromethane to form N-(3,4-dimethoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-yl chloride. The third step involves the reaction of the intermediate with potassium carbonate in dimethylformamide to form N-(3,4-dimethoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-yl potassium salt. The fourth step involves the reaction of the intermediate with sodium borohydride in dimethylformamide to form N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide. The final step involves the reaction of the intermediate with acetic anhydride in dimethylformamide to form the desired product, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide.
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-7-13(17(2)16-9)15-14(18)10-5-6-11(19-3)12(8-10)20-4/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDWAZTZVCOSBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide](/img/structure/B6529563.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(propan-2-yl)acetamide](/img/structure/B6529570.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529578.png)
![6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529595.png)
![6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529597.png)
![3-methyl-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529599.png)
![6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529607.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6529612.png)



![4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529653.png)

